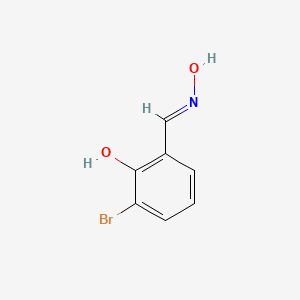

3-Bromo-2-hydroxybenzaldehyde oxime

Descripción

Propiedades

IUPAC Name |

2-bromo-6-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMOCQYUOSVORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Derivatization Pathways for 3-Bromo-2-hydroxybenzaldehyde (B158676)

The synthesis of the precursor, 3-bromo-2-hydroxybenzaldehyde, is a critical first step. Various strategies involving halogenation and hydroxylation of salicylaldehyde (B1680747) and its derivatives have been explored to achieve this.

Halogenation and Hydroxylation Strategies in Salicylaldehyde Derivatives

The direct bromination of salicylaldehyde often leads to a mixture of products due to the activating and ortho-, para-directing effects of the hydroxyl and formyl groups. To achieve regioselectivity, specific synthetic methods are employed.

One effective method involves the ortho-formylation of 2-bromophenol (B46759). This reaction can be carried out by refluxing 2-bromophenol with anhydrous magnesium dichloride, paraformaldehyde, and triethylamine (B128534) in dry tetrahydrofuran (B95107) (THF). nih.govorgsyn.org This method is noted for its high regioselectivity, exclusively yielding the ortho-formylated product. orgsyn.org The reaction is generally efficient, with reported yields of around 80-81% for the crude product, which can be further purified by recrystallization to obtain yields of 68-69%. orgsyn.org

Another approach involves the use of protective groups to control the regioselectivity of bromination on the salicylaldehyde scaffold. For instance, the hydroxyl group of 2-hydroxybenzaldehyde can be protected, for example, by methylation. The resulting 2-methoxybenzaldehyde (B41997) can then be brominated at the 3-position. Subsequent deprotection of the methyl group yields 3-bromo-2-hydroxybenzaldehyde.

The table below summarizes a common protective group strategy for the synthesis of 3-bromo-2-hydroxybenzaldehyde.

Table 1: Protective Group Strategy for 3-Bromo-2-hydroxybenzaldehyde Synthesis

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| Protection | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) | 2-Methoxybenzaldehyde |

| Bromination | Bromine (Br₂), Iron(III) bromide (FeBr₃) | 3-Bromo-2-methoxybenzaldehyde |

| Deprotection | Boron tribromide (BBr₃) in dichloromethane | 3-Bromo-2-hydroxybenzaldehyde |

Mechanistic Considerations in Precursor Functionalization

The functionalization of salicylaldehyde derivatives is governed by the electronic properties of the substituents on the aromatic ring. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. The formyl group, being a deactivating group, directs incoming groups to the meta position.

In the ortho-formylation of 2-bromophenol, the reaction proceeds through a magnesium-chelated intermediate which directs the formylation to the position adjacent to the hydroxyl group. orgsyn.org This chelation is crucial for the high regioselectivity observed.

When employing protective groups, the mechanism involves temporarily masking the directing effect of the hydroxyl group. This allows for the desired halogenation to occur at the 3-position, influenced by the remaining directing groups. Subsequent removal of the protective group regenerates the hydroxyl functionality.

Formation of 3-Bromo-2-hydroxybenzaldehyde Oxime

The conversion of 3-bromo-2-hydroxybenzaldehyde to its corresponding oxime is a standard chemical transformation.

Oxime Synthesis from Aldehyde Precursors and Hydroxylamine (B1172632) Salts

The synthesis of this compound is typically achieved through the condensation reaction of 3-bromo-2-hydroxybenzaldehyde with a hydroxylamine salt, such as hydroxylamine hydrochloride. nih.gov The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield the oxime.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of oxime formation can be influenced by several factors. The reaction is often carried out in a suitable solvent, and the pH is adjusted to facilitate the reaction. A mildly acidic or basic medium is generally preferred. For instance, the reaction can be performed in the presence of a base like sodium bicarbonate or pyridine (B92270) to neutralize the hydrochloric acid released from hydroxylamine hydrochloride. nih.gov

Purification of the resulting oxime is commonly achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a product with high purity. High-performance liquid chromatography (HPLC) and mass spectrometry can be used to confirm the purity and identity of the final product.

Stereochemical Aspects of Oxime Formation (E/Z Isomerism)

The formation of an oxime from an aldehyde can result in the formation of two geometric isomers, designated as (E) and (Z) isomers. This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N). The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) or (Z) configuration based on the arrangement of the substituents around the double bond. libretexts.org

For this compound, the priority of the substituents on the nitrogen atom is determined by the hydroxyl group and the lone pair. On the carbon atom, the priority is determined by the 3-bromo-2-hydroxyphenyl group and the hydrogen atom. The relative orientation of the highest priority groups on the carbon and nitrogen atoms determines whether the isomer is (E) or (Z). libretexts.org The specific isomer formed can be influenced by the reaction conditions and the steric and electronic nature of the substituents.

Advanced Derivatization Reactions of this compound

The strategic placement of the bromo, hydroxyl, and oxime functionalities on the benzaldehyde (B42025) scaffold allows for selective and sequential chemical modifications. These transformations are crucial for synthesizing more complex molecules with potential applications in various fields of chemistry.

Oxidation Pathways of the Oxime Functionality

The oxime group of this compound is susceptible to oxidation, leading to several important chemical intermediates. A primary oxidation pathway for aldoximes involves their conversion to nitrile oxides. This transformation can be efficiently achieved using hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (DIB), often in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) in a solvent like methanol. organic-chemistry.orgresearchgate.net The resulting 3-bromo-2-hydroxybenzonitrile (B84773) oxide is a highly reactive 1,3-dipole, which can be trapped in-situ by various dipolarophiles (e.g., alkenes) to generate heterocyclic structures like isoxazolines. researchgate.net

Another oxidative fate of the oxime involves the generation of iminoxyl radicals. nih.gov These radical species can undergo further reactions, such as intramolecular cyclization, particularly if an unsaturated moiety is present elsewhere in the molecule. nih.gov The specific products of these oxidation reactions are highly dependent on the chosen oxidant and reaction conditions.

Table 1: Selected Oxidation Reactions of Aldoximes

| Reagent System | Product Type | Reaction Description |

| Iodobenzene diacetate (DIB), TFA, MeOH | Nitrile Oxide | Efficient oxidation of the aldoxime to a reactive nitrile oxide intermediate. organic-chemistry.orgresearchgate.net |

| Selectfluor/Bu₄NI | Isoxazoline | Oxidative cyclization involving the formation of an iminoxyl radical intermediate. nih.gov |

| Silver(I) Oxide (Ag₂O) | Iminoxyl Radical | Generation of iminoxyl radicals which can lead to various decomposition or dimerization products. nih.gov |

Reduction Chemistry of the Oxime Group

The reduction of the oxime functionality in this compound offers a direct route to primary amines. This transformation is commonly accomplished through catalytic hydrogenation. jove.commdpi.com Various catalyst systems can be employed, with the choice influencing reaction efficiency and selectivity.

A significant challenge in oxime reduction is achieving selective reduction of the C=N double bond to form the corresponding hydroxylamine without causing cleavage of the N-O bond, which leads to the primary amine as a by-product. nih.gov The reaction pathway can be directed towards either the hydroxylamine or the primary amine by careful selection of catalysts and reaction conditions. For instance, palladium on carbon (Pd/C) often favors N-O bond cleavage, leading to the amine, especially under acidic conditions. nih.gov In contrast, specific platinum-based catalysts or bimetallic mixtures have shown promise in selectively producing hydroxylamines. nih.gov

Common reducing agents used for the conversion of oximes to primary amines are summarized below.

Table 2: Common Reagents for the Reduction of Oximes to Primary Amines

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂ / Pd/C | Methanol, Ammonia | Primary Amine | A standard method for complete reduction of the oxime group. uc.pt |

| H₂ / Raney Ni | Ethanol, 80°C | Primary Amine | Effective for the hydrogenation of various oximes to their corresponding amines. mdpi.com |

| Zinc (Zn) dust / Ammonium formate | Methanol, Reflux | Primary Amine | A transfer hydrogenation method avoiding gaseous hydrogen. sciencemadness.org |

| Lithium aluminum hydride (LiAlH₄) | THF / Ether | Primary Amine | A powerful hydride reagent for oxime reduction. jove.com |

| Sodium borohydride (B1222165) (NaBH₄) / MoO₃ | Methanol | Primary Amine | A milder alternative to LiAlH₄, with catalytic activation. uc.pt |

Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

The bromine atom on the aromatic ring of this compound can be replaced via nucleophilic aromatic substitution (SNAr). The feasibility of this reaction is governed by the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the ring must be "electron-poor," which is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, bromide). masterorganicchemistry.comlibretexts.org

Conversion to Nitrile Compounds and Other Functional Group Interconversions

One of the most direct and synthetically useful transformations of this compound is its dehydration to form 3-bromo-2-hydroxybenzonitrile. This elimination reaction can be achieved using a variety of dehydrating agents. wikipedia.org A catalytic Swern oxidation approach, using oxalyl chloride and a catalytic amount of dimethyl sulfoxide (B87167) (DMSO), has been shown to be a highly efficient method for converting aldoximes to nitriles under mild conditions. acs.orgacs.org The reaction is typically rapid and provides high yields for a diverse range of substrates. acs.org

Biocatalysis offers a green alternative for this conversion. Aldoxime dehydratases are enzymes that catalyze the dehydration of aldoximes to nitriles with high efficiency under mild, aqueous conditions, making this a potentially sustainable method for industrial applications. nih.gov

Industrial Scalability and Process Optimization Considerations

The transition from laboratory-scale synthesis to industrial production of derivatives of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The synthesis of the precursor, 3-bromosalicylaldehyde, has been demonstrated on a large scale with high yields, suggesting the feasibility of producing the oxime in industrial quantities.

Key optimization parameters include:

Catalyst Selection and Loading: For reactions like reduction or nitrile formation, optimizing the catalyst is crucial. Heterogeneous catalysts are often preferred in industrial settings due to their ease of separation from the reaction mixture and potential for recycling, which reduces costs and waste. mdpi.com

Solvent Choice: The selection of solvents should prioritize safety, environmental impact (green chemistry principles), and ease of recovery. For instance, replacing hazardous solvents with more benign alternatives like water or recoverable ethers is a key goal. nih.gov

Reaction Conditions: Optimizing temperature, pressure, and reaction time is essential to maximize yield and throughput while minimizing energy consumption and the formation of by-products. For catalytic hydrogenations, controlling hydrogen pressure is a critical safety and efficiency parameter. mdpi.com

Downstream Processing: The purification of the final product must be efficient and scalable. Methods like crystallization are often favored over chromatographic purification on an industrial scale due to lower cost and solvent consumption.

Biocatalytic Routes: For transformations like the conversion to nitriles, the use of enzymes such as aldoxime dehydratases presents a compelling industrial option. These processes can operate at high substrate loadings under environmentally friendly conditions, offering a sustainable alternative to traditional chemical methods. nih.gov

By addressing these considerations, synthetic routes involving this compound can be effectively optimized for large-scale industrial manufacturing.

Coordination Chemistry and Metal Complexation

3-Bromo-2-hydroxybenzaldehyde (B158676) Oxime as a Ligand in Metal Coordination

3-Bromo-2-hydroxybenzaldehyde oxime, a derivative of salicylaldehyde (B1680747), functions as a chelating ligand, meaning it can bind to a central metal ion at two or more points. wikipedia.org This ability to form multiple bonds with a metal ion results in the formation of stable, ring-like structures called chelates. The presence of the bromo and hydroxyl groups on the benzene (B151609) ring, along with the oxime functional group, plays a crucial role in its coordination behavior.

Chelation Modes and Ligand Denticity

This compound typically acts as a bidentate ligand, coordinating to a metal ion through two of its atoms. The most common chelation mode involves the deprotonated phenolic oxygen and the nitrogen atom of the oxime group. This forms a stable six-membered ring with the metal ion.

The molecule can exist in different isomeric forms, and its conformation can influence the chelation process. The intramolecular hydrogen bond between the phenolic hydroxyl group and the oxime's nitrogen atom is a key feature that stabilizes the ligand's structure and influences its binding properties.

Ligand Field Effects of Bromine and Hydroxyl Substituents

The electronic properties of the bromine and hydroxyl substituents on the aromatic ring significantly impact the ligand field environment around the metal ion. The hydroxyl group (-OH) is an electron-donating group, which increases the electron density on the phenolic oxygen, making it a stronger Lewis base and enhancing its ability to coordinate with metal ions.

Conversely, the bromine atom (-Br) is an electron-withdrawing group. This has two main effects. Firstly, it increases the acidity of the phenolic proton, facilitating its deprotonation and subsequent coordination. Secondly, the electron-withdrawing nature of bromine can influence the energy levels of the metal's d-orbitals in the resulting complex, which can affect the complex's magnetic and spectroscopic properties. Studies have shown that the 3-bromo substitution can increase the extractant strength of the ligand by two orders of magnitude compared to non-halogenated versions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can then be characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metals (e.g., Copper, Titanium, Zinc, Chromium)

This compound and its derivatives have been successfully used to synthesize complexes with a range of transition metals. For instance, Schiff base complexes derived from 3-bromo-2-hydroxybenzaldehyde have been reported for metals such as titanium, zinc, and chromium. nih.gov

Copper (Cu): Copper(II) complexes with salicylaldoxime-type ligands are well-known and often exhibit a square planar or distorted square planar geometry. wikipedia.org The resulting complexes are often brightly colored. wikipedia.org Research has demonstrated that 3-bromo-substituted variants show enhanced extractive properties for copper(II) ions.

Zinc (Zn): Zinc(II) complexes with ligands derived from 3-bromo-5-chloro-salicylaldehyde have been synthesized and characterized. rsc.org These complexes are typically tetrahedral or octahedral, depending on the coordination of other ligands, such as water or bipyridine. rsc.org

Titanium (Ti) and Chromium (Cr): While specific details on titanium and chromium complexes with this compound are less common in the provided search results, the general reactivity of salicylaldehyde derivatives suggests that such complexes can be formed. nih.gov The geometry of these complexes would depend on the oxidation state of the metal and the stoichiometry of the reaction.

Interactive Table: Transition Metal Complexes of 3-Bromo-2-hydroxybenzaldehyde Derivatives

| Metal | Derivative Ligand | Reported Geometry | Reference |

| Copper (II) | This compound | Pseudomacrocyclic | |

| Zinc (II) | 3-Bromo-5-chloro-salicylaldehyde | Octahedral | rsc.org |

| Titanium (IV) | Schiff base of 3-bromo-2-hydroxybenzaldehyde | Not specified | nih.gov |

| Chromium (III) | Schiff base of 3-bromo-2-hydroxybenzaldehyde | Not specified | nih.gov |

Influence of Ligand Substituents on Metal Binding Affinity and Complex Stability

The nature and position of substituents on the salicylaldoxime (B1680748) backbone have a profound effect on the stability of the resulting metal complexes and the ligand's binding affinity. The electron-withdrawing bromine atom in the 3-position of this compound enhances the acidity of the phenolic proton, which can lead to stronger metal-ligand bonds.

Mechanistic Investigations of Metal-Ligand Interactions

Understanding the mechanisms of metal-ligand interactions is crucial for designing new ligands and predicting the properties of their complexes. For this compound, the interaction with metal ions is a dynamic process that involves several steps.

Initially, the ligand approaches the metal ion in solution. The formation of the complex then proceeds through a stepwise mechanism, likely involving the initial coordination of one of the donor atoms (either the phenolic oxygen or the oxime nitrogen), followed by the rapid chelation of the second donor atom to form the stable ring structure.

The kinetics and thermodynamics of this complexation reaction are influenced by factors such as the pH of the solution, the nature of the solvent, and the electronic and steric properties of the ligand. For instance, in solvent extraction processes, the pH plays a critical role in the deprotonation of the ligand, which is a prerequisite for complex formation and extraction. The introduction of automated robotic platforms for titrations is a modern approach being used to investigate metal complex formation in detail, allowing for the systematic study of these interactions. nih.gov

Role of Outer-Sphere Interactions in Complex Formation and Stability

Outer-sphere interactions, which are non-covalent interactions between the primary coordination sphere of a metal complex and its surrounding environment, are critical in defining the formation and stability of complexes derived from this compound. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions with solvent molecules and counter-ions. They are crucial for tuning the properties of metal extractants used in hydrometallurgy. acs.orgnih.gov

Hydrogen Bonding Networks within Metal Complexes

Hydrogen bonding is a defining structural feature in metal complexes of this compound and related salicylaldoximes, creating extensive intra- and intermolecular networks.

Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond typically forms between the hydroxyl group and the nitrogen atom of the oxime (O-H···N), creating a pseudo-six-membered ring. ufp.pt This feature is common across salicylaldoxime derivatives. ufp.pt Furthermore, in the copper(II) complexes, a crucial hydrogen bond exists between the oximic hydrogen and the phenolic oxygen, forming a pseudomacrocyclic motif. core.ac.uk The stability of this motif is a dominant factor in determining the extractant strength of the ligand. core.ac.uk Substituents at the 3-position of the phenyl ring, such as the bromo group, can "buttress" or support this hydrogen bond, enhancing the stability of the complex. acs.orgcore.ac.uk

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds dictate the crystal packing. For instance, in the crystal structure of the parent compound, 3-Bromo-2-hydroxybenzaldehyde, weak intermolecular C-H···Br interactions and π-stacking are observed. nih.gov In various salicylaldoxime derivatives, intermolecular O-H···O bonds can link molecules into dimers or chains, creating robust supramolecular structures. ufp.pt The specific patterns of these hydrogen bonds can vary depending on other substituents on the aromatic ring. ufp.pt

Table 1: Hydrogen Bonding in Salicylaldoxime-Related Structures

| Compound/Complex | Type of H-Bond | Interaction Details | Significance | Reference |

| 3-Bromo-2-hydroxybenzaldehyde | Intermolecular | C-H···Br interactions and π-stacking | Directs crystal packing | nih.gov |

| Copper(II) Salicylaldoximato Complexes | Intramolecular | O-H(oxime)···O(phenolic) | Forms a stable pseudomacrocycle, key to extractant strength | core.ac.uk |

| 3-Substituted Salicylaldoximes | Intramolecular | Buttressing of the O-H···O bond by the 3-substituent | Enhances complex stability and extractant efficacy | acs.orgcore.ac.uk |

| 2-hydroxy-4-methylbenzaldehyde oxime | Intermolecular | O-H(oxime)···O(hydroxyl) | Generates dimeric structures | ufp.pt |

| This table presents representative hydrogen bonding interactions found in salicylaldoxime derivatives and their complexes. |

Applications of Metal Complexes Derived from this compound

Catalytic Applications in Organic Transformations

While specific catalytic applications for complexes of this compound are not extensively documented, salicylaldoxime ligands and their derivatives are recognized for their ability to form stable complexes with a variety of transition metals. researchgate.netias.ac.in These complexes have relevance in fields ranging from materials science to bioinorganic chemistry. ias.ac.in The resulting metallo-complexes, such as those with iron(III), have been synthesized and characterized, with proposed structures often featuring the ligand chelating to the metal center. dergipark.org.tr The electronic properties of the metal center, which are essential for catalysis, can be tuned by the substituents on the salicylaldoxime framework. The electron-withdrawing nature of the bromo-substituent in this compound could enhance the Lewis acidity of a coordinated metal ion, a key feature for many catalytic reactions. Zinc(II) complexes derived from the related 3-bromo-5-chloro-salicylaldehyde have been synthesized and show biological activity, highlighting the potential for these types of compounds in various applications. rsc.org

Role in Hydrometallurgical Processes (e.g., Copper Extraction Reagents)

A primary application for derivatives of 2-hydroxybenzaldehyde oxime is in hydrometallurgy as selective extractants for copper. wikipedia.orgresearchgate.net These reagents, often called hydroxyoximes, are a cornerstone of the solvent extraction (SX) phase of the copper production process, which is estimated to account for about one-quarter of the world's copper supply. acs.orgresearchgate.net

The process involves contacting an acidic aqueous solution containing copper ions with the oxime extractant dissolved in a water-immiscible organic solvent. google.com The ligand selectively chelates the Cu(II) ions, forming a neutral complex that is extracted into the organic phase, as shown in the general reaction:

Cu²⁺(aq) + 2 LH(org) ⇌ CuL₂(org) + 2 H⁺(aq) wikipedia.org

The position of this equilibrium is pH-dependent, allowing for the selective extraction of copper over other metals like iron, especially at a pH below 3. wikipedia.orggoogle.com Subsequently, the copper is stripped from the organic phase with a strong mineral acid, and the extractant is recycled. wikipedia.org

The chemical structure of the oxime significantly impacts its performance. Research has shown that substituents on the phenyl ring can modify the extractant's strength and properties. core.ac.uk Specifically, a 3-bromo substituent is found to produce a stronger extractant compared to many other groups. core.ac.uk Studies on a series of 5-tert-butyl-3-X-salicylaldoximes (where X is a variable substituent) revealed that the 3-bromo derivative was the most potent extractant, with its efficacy being orders of magnitude greater than weaker variants. acs.orgcore.ac.uk This enhanced strength is attributed to the substituent's ability to buttress a key intramolecular hydrogen bond within the copper complex, thereby increasing its stability. acs.orgcore.ac.uk

Table 2: Effect of 3-Substituent on Copper Extraction by Salicylaldoximes

| 3-Substituent (X) in 5-tert-butyl-3-X-salicylaldoxime | Relative Extraction Strength | Key Influencing Factor | Reference |

| -Br | Strongest in the series | Buttressing of H-bond; electron-withdrawing nature | acs.orgcore.ac.uk |

| -NO₂ | Strong | Strong electron-withdrawing effect | acs.org |

| -Cl | Strong | Buttressing of H-bond; electron-withdrawing nature | acs.org |

| -OMe | Intermediate | H-bond acceptor capability | acs.org |

| -H | Weaker | Reference compound | acs.org |

| -tBu | Weakest | Steric hindrance | core.ac.uk |

| This table summarizes findings from a study on how different substituents at the 3-position affect the copper extraction efficiency of salicylaldoxime reagents. The data is based on trends reported for 5-tert-butyl-3-X-salicylaldoximes. |

Potential in Materials Science for Electronic and Optical Properties

Metal complexes of salicylaldoxime derivatives are of growing interest in materials science for their potential electronic and optical properties, particularly their photoluminescence. acs.org The coordination of the ligand to a transition metal can result in complexes with unique photophysical characteristics. acs.orgrsc.org

For example, manganese(III) complexes derived from R-salicylaldoxime ligands have been shown to exhibit luminescence. acs.org The electronic properties and potential for light emission arise from the conjugated π-system of the ligand in concert with the d-orbitals of the metal center. These properties are highly tunable; modifications to the ligand, such as the introduction of substituents like the bromo group, or changing the ancillary ligands or the metal ion itself, can alter the emission wavelengths and quantum yields. rsc.org This tunability makes such complexes candidates for applications in luminescent materials, such as those used in sensors or optical devices. acs.org While specific data on this compound complexes is limited, the general class of transition metal coordination compounds is a rich area for the development of new photoluminescent materials. acs.org

Structural Elucidation and Conformational Analysis

Crystallographic Studies of 3-Bromo-2-hydroxybenzaldehyde (B158676) Oxime and Its Derivatives

Crystallographic studies are fundamental in determining the precise atomic arrangement within a crystal. For 3-Bromo-2-hydroxybenzaldehyde oxime and its precursors, these studies have unveiled key structural features.

Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of crystalline compounds. In the case of the precursor, 3-Bromo-2-hydroxybenzaldehyde, X-ray diffraction analysis reveals that it crystallizes in the monoclinic space group. nih.gov The crystal structure of a derivative, 4-Bromo-benzenecarbaldehyde oxime, has also been determined and found to be in the monoclinic space group P 21/c. rsc.org

The solid-state conformation of these molecules is largely planar. For 3-Bromo-2-hydroxybenzaldehyde, the non-hydrogen atoms show a root mean square deviation of 0.0271 Å from the mean plane, indicating a high degree of planarity. nih.gov This planarity is a common feature in salicylaldehyde (B1680747) derivatives. Similarly, the molecule of 3-bromo-2-hydroxybenzoic acid is also nearly planar, with only a slight twist of 4.7 (4)° between the carboxyl group and the phenyl ring. nih.gov

Hydrogen bonding plays a critical role in the structure of these compounds. An intramolecular O-H⋯O hydrogen bond is observed in 3-Bromo-2-hydroxybenzaldehyde between the phenolic hydroxyl group and the aldehyde oxygen atom. nih.gov The O···O distance for this bond is 2.6364 (16) Å with an angle of 154 (2)°. nih.gov This type of intramolecular hydrogen bonding is a characteristic feature of salicylaldehyde and its derivatives. nih.govstackexchange.com

In 3-bromo-2-hydroxybenzoic acid, a similar intramolecular O-H⋯O hydrogen bond exists between the hydroxyl and carboxyl groups. nih.gov Additionally, intermolecular O-H⋯O hydrogen bonds link molecules of 3-bromo-2-hydroxybenzoic acid into centrosymmetric dimers. nih.gov For this compound, intramolecular hydrogen bonds are of the O-H⋯N type.

The crystal packing of 3-Bromo-2-hydroxybenzaldehyde is influenced by weak intermolecular C-H···Br interactions and π-stacking. nih.gov The π-stacking interactions occur between nearly parallel molecules, with a centroid-to-centroid distance of 3.752 (1) Å. nih.gov This results in a chain of molecules running parallel to the crystallographic c-axis. nih.gov

Similarly, in the crystal structure of 3-bromo-2-hydroxybenzoic acid, the molecules are stacked along the short a-axis. nih.gov The supramolecular assembly of cocrystals involving isomers of hydroxybenzaldehyde is directed by O–H⋯N and C–H⋯O hydrogen bonds, as well as C–H⋯π and π–π interactions. rsc.org

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for confirming the structure and purity of this compound and its precursors.

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and types of protons in a molecule. In derivatives of 3-hydroxybenzaldehyde, the disappearance of the phenolic OH signal and the appearance of new signals for an alkoxy group confirm successful etherification. analis.com.my

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. Predicted ¹³C NMR data is available for related compounds like 2-Hydroxybenzaldehyde. hmdb.cahmdb.ca Experimental ¹³C NMR data for 3-Bromobenzaldehyde has also been reported. chemicalbook.comspectrabase.com

| Compound | ¹³C NMR Chemical Shifts (ppm) |

| 2-Hydroxybenzaldehyde (Predicted, D₂O) | 118.0, 121.2, 126.0, 133.5, 139.3, 163.2, 195.9 |

| 3-Bromobenzaldehyde | Data available but specific shifts not listed in provided snippets. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

Key vibrational frequencies for this compound include:

O-H Stretching: A broad band is typically observed in the region of 3200–3400 cm⁻¹, which is characteristic of the hydroxyl (-OH) group. The broadening of this peak suggests the presence of hydrogen bonding.

C=N Stretching: The carbon-nitrogen double bond of the oxime group gives rise to a medium to strong absorption band in the 1600–1650 cm⁻¹ range.

Aromatic C-H Stretching: Vibrations of the carbon-hydrogen bonds on the benzene (B151609) ring typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: These vibrations are observed as multiple bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond shows a characteristic absorption in the fingerprint region, usually between 500 and 700 cm⁻¹.

These characteristic peaks, when analyzed together, provide strong evidence for the presence of the hydroxyl, oxime, and bromo-substituted aromatic functionalities within the molecule.

Table 1: Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200–3400 (broad) |

| Oxime (C=N) | Stretching | 1600–1650 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450–1600 |

| C-Br | Stretching | 500–700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural information. The molecular weight of this compound is 216.03 g/mol .

The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for this compound under electron ionization (EI) may include:

Loss of a hydroxyl radical (•OH) from the oxime group.

Loss of a bromine atom (•Br).

Cleavage of the N-O bond in the oxime.

Fragmentation of the aromatic ring.

Analysis of the masses and relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and corroborates the data obtained from other spectroscopic techniques.

Computational Chemistry and Theoretical Modeling

Computational methods provide valuable insights into the electronic structure, reactivity, and conformational behavior of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be employed to predict various molecular properties. nih.gov

These calculations can determine:

Optimized Molecular Geometry: Providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding the molecule's reactivity. The electron-withdrawing nature of the bromine atom is expected to influence the energy and localization of these orbitals.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. nih.gov The regions around the electronegative oxygen and nitrogen atoms are expected to show negative potential, while the hydrogen atoms will exhibit positive potential. nih.gov

Reactivity Descriptors: DFT calculations can be used to compute global reactivity descriptors such as electronegativity, hardness, and electrophilicity index, which help in predicting the molecule's chemical behavior.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations can be used to study the conformational flexibility and dynamic behavior of this compound over time. researchgate.net By simulating the motions of atoms and molecules, MD can provide insights into: researchgate.net

Conformational Preferences: Identifying the most stable conformations of the molecule in different environments (e.g., in vacuum or in a solvent). The orientation of the hydroxyl and oxime groups relative to the benzene ring and the bromine atom can be investigated.

Intramolecular Hydrogen Bonding: MD simulations can explore the dynamics and stability of the intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxime group.

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational landscape of the molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation of both the theoretical model and the experimental interpretation.

IR Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov These calculated frequencies are often scaled to account for systematic errors in the theoretical method, and the resulting spectrum can be compared with the experimental IR spectrum to aid in the assignment of vibrational modes. nih.gov

NMR Spectra: While not explicitly detailed in the outline, it's noteworthy that theoretical calculations can also predict NMR chemical shifts (¹H and ¹³C), which can be compared with experimental NMR data for a more comprehensive structural elucidation. The deshielding of aromatic protons due to the bromo substituent can be quantified through such calculations.

By integrating these computational approaches with experimental spectroscopic data, a detailed and robust understanding of the structural and electronic properties of this compound can be achieved.

Investigation of Biological Activity and Molecular Mechanisms in Vitro Focus

Mechanism-Oriented Studies of Biological Interactions

Interaction with Molecular Targets: Enzymes and Receptors

The oxime group is a key player in the compound's ability to interact with molecular targets. It can form hydrogen bonds with the active sites of various enzymes, potentially leading to their inhibition. Research suggests that this compound can inhibit certain kinases, which are crucial enzymes in cell signaling pathways. The mechanism often involves a nucleophilic addition reaction, where the oxime group interacts with targets like aldehydes and ketones. While the oxygen atom of the oxime can act as a nucleophile, its reaction with nitrogen to form the oxime is a more definitive and essentially irreversible process. This compound can also form complexes with metal ions, which can further modulate its biochemical properties and interactions.

The presence of the bromine atom and the hydroxyl group on the benzaldehyde (B42025) backbone also contributes significantly to its interactions. These features allow the compound to bind to specific biomolecules, which can either activate or inhibit their function. For instance, it has been noted to interact with enzymes involved in managing oxidative stress, such as superoxide (B77818) dismutase and catalase, thereby influencing the cell's redox state.

Hydrogen Bonding and Lipophilicity Effects on Biological Interface

The molecular structure of 3-Bromo-2-hydroxybenzaldehyde (B158676) oxime facilitates various non-covalent interactions that are crucial for its biological activity. The presence of both a hydroxyl group and an oxime group allows for the formation of hydrogen bonds. Specifically, an intramolecular hydrogen bond can form between the hydroxyl group and the oxime group, which can stabilize certain conformations of the molecule that are favorable for biological activity.

In Vitro Biological Activity Spectrum (Mechanistic Exploration)

The unique structural characteristics of 3-Bromo-2-hydroxybenzaldehyde oxime give rise to a broad spectrum of biological activities, which have been explored through various in vitro studies.

Antimicrobial Activity: Mechanisms of Action against Pathogens

Research has demonstrated that this compound possesses notable antimicrobial properties. It has been evaluated against a variety of bacterial strains and has shown effectiveness in inhibiting their growth. The proposed mechanisms for its antimicrobial action include the disruption of bacterial cell membranes and the inhibition of essential microbial enzymes. The lipophilic nature of the compound, enhanced by the bromine atom, likely plays a role in its ability to compromise the integrity of the lipid-rich bacterial membranes. Furthermore, the ability of the oxime group to bind to and inhibit enzymes is a probable contributor to its antibacterial effects.

Antiviral Potential and Mode of Action

This compound has also shown promise as an antiviral agent. Studies suggest that it may inhibit the replication of viruses by targeting specific viral enzymes or proteins. The oxime group is considered crucial for these interactions, as it can enhance the binding affinity of the compound to its viral targets, thereby interfering with the viral life cycle. The general mechanism for antiviral action by compounds with similar functional groups involves the inhibition of viral polymerases (such as DNA polymerases, RNA polymerases, and reverse transcriptases), which are essential for the replication of the viral genome. nih.gov

Antiproliferative Effects on Cell Lines: Mechanistic Insights into Cellular Pathways

The potential of this compound as an anticancer agent has been a subject of investigation. It has been reported to inhibit key signaling pathways that are involved in the growth and spread of tumors. A significant aspect of its antiproliferative activity is its ability to act as a kinase inhibitor. By inhibiting these enzymes, the compound can interfere with cellular signaling cascades that promote cell proliferation and survival, potentially leading to a reduction in cancer cell growth and an increase in apoptosis (programmed cell death). The lipophilicity and hydrogen bonding capabilities of the molecule are thought to facilitate its interaction with these intracellular targets.

Enzyme Inhibition Studies and Structure-Activity Relationships

While specific quantitative enzyme inhibition data, such as IC50 or Ki values for this compound, are not extensively documented in publicly available literature, the structural motifs of the molecule—a salicylaldoxime (B1680748) scaffold with a bromine substituent—suggest a potential for interaction with various enzymatic targets. The oxime group is known to form hydrogen bonds with the active sites of enzymes, potentially leading to their inhibition. Furthermore, the presence of the bromine atom enhances the compound's lipophilicity, which may facilitate its interaction with hydrophobic regions within biological macromolecules.

Qualitative reports suggest that this compound may interact with enzymes involved in managing oxidative stress, such as superoxide dismutase and catalase. These interactions are thought to modulate the activity of these enzymes, thereby influencing the cellular redox state. However, without quantitative kinetic data, the precise nature and potency of this inhibition remain to be elucidated.

The structure of this compound, featuring a hydroxyl group at the 2-position and a bromine atom at the 3-position of the benzaldehyde ring, is pivotal to its potential biological activity. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxime nitrogen can influence the molecule's conformation and its ability to bind to enzyme active sites.

To understand the structure-activity relationships (SAR) within this class of compounds, it is informative to examine studies on related hydroxybenzaldoximes. A notable study on the inhibition of E. coli 1-deoxy-d-xylulose-5-phosphate (DXP) synthase by a series of hydroxybenzaldoxime analogs provides valuable insights. nih.gov Although this compound was not included in this particular study, the findings for other substituted derivatives offer a predictive framework for its potential activity.

The study revealed that the position of substituents on the phenyl ring significantly impacts inhibitory potency. For instance, the presence of hydroxyl groups at the 2, 4, and 5-positions, as seen in 2,4,5-trihydroxybenzaldoxime, was found to be crucial for binding to DXP synthase. nih.gov The 2-hydroxy substituent, in particular, appeared to enhance affinity. nih.gov This suggests that the 2-hydroxy group in this compound is a key feature for potential enzyme interaction.

Furthermore, the electronic properties of the substituents play a critical role. The study on DXP synthase inhibitors demonstrated that electron-withdrawing groups, such as a nitro group, at the 3-position (in a 2-hydroxy-3-nitrobenzaldehyde (B105151) oxime) retained competitive inhibition against the enzyme, albeit with lower affinity compared to other analogs. nih.gov This finding is particularly relevant for this compound, as bromine is also an electron-withdrawing group.

Comparative Analysis with Related Oxime Derivatives in Biological Contexts

A comparative analysis of this compound with other substituted salicylaldoximes is essential for contextualizing its potential biological activity. The aforementioned study on DXP synthase inhibitors provides a rich dataset for such a comparison. nih.gov

| Compound/Analog | Enzyme Target | Inhibition Constant (Ki) | Key Structural Features |

| 2,4,5-Trihydroxybenzaldoxime | DXP Synthase | 3.9 ± 0.6 µM | Multiple hydroxyl groups for enhanced binding |

| 2-Hydroxy-5-nitrobenzaldehyde oxime | DXP Synthase | 47.8 ± 8.4 µM | Electron-withdrawing nitro group |

| 2-Hydroxy-3-nitrobenzaldehyde oxime | DXP Synthase | 47.8 ± 8.4 µM | Electron-withdrawing nitro group |

| 2-Fluoro-4,5-dihydroxybenzaldehyde oxime | DXP Synthase | 15.1 ± 3.3 µM | Fluoro group as a hydroxyl isostere |

This table is generated based on data from a study on DXP synthase inhibitors and is intended for comparative purposes. The target compound, this compound, was not part of this specific study.

The data clearly indicates that the nature and position of the substituent on the salicylaldoxime scaffold dramatically influence inhibitory potency. The high affinity of 2,4,5-trihydroxybenzaldoxime suggests that multiple hydrogen bond donors are favorable for interaction with DXP synthase. nih.gov The introduction of a nitro group, an electron-withdrawing substituent, at either the 3- or 5-position results in a significant decrease in potency, as evidenced by the higher Ki value. nih.gov

Based on this comparative data, one could hypothesize that this compound, with its electron-withdrawing bromine atom at the 3-position, might exhibit inhibitory activity against DXP synthase, but perhaps with a potency that is less than that of the multi-hydroxylated analogs. The bromine atom, being larger and more lipophilic than a nitro group, could introduce steric and hydrophobic interactions that would further differentiate its activity profile.

Another area of comparison is the reactivation of acetylcholinesterase (AChE) by salicylaldoxime derivatives. While this is a different biological activity from direct enzyme inhibition, it underscores the versatility of the salicylaldoxime scaffold in interacting with enzyme active sites. Studies on novel uncharged triazole salicylaldoxime derivatives have shown their potential as reactivators of paraoxon-inhibited AChE. nih.gov This highlights the capacity of the oxime functional group to participate in nucleophilic reactions within an enzyme's active site.

Future Directions in Mechanistic Biological Research

The current body of research on this compound points towards several promising avenues for future in vitro investigation to fully elucidate its biological mechanisms.

A primary objective should be to conduct comprehensive enzyme inhibition screening against a panel of enzymes, particularly those involved in oxidative stress pathways, such as superoxide dismutase, catalase, and glutathione (B108866) peroxidase. These studies should aim to determine quantitative inhibition parameters like IC50 and Ki values, as well as the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Given the findings on related hydroxybenzaldoximes, it would be highly valuable to investigate the inhibitory activity of this compound against DXP synthase from various pathogenic bacteria. This could reveal potential antimicrobial applications and provide a direct comparison to the existing structure-activity relationship data.

Further mechanistic studies should explore the molecular interactions between this compound and its target enzymes using techniques such as X-ray crystallography or computational molecular docking. These approaches can provide detailed insights into the binding orientation, key amino acid residues involved in the interaction, and the role of the bromine and hydroxyl substituents.

Finally, a systematic synthesis and evaluation of a series of 3-halo-2-hydroxybenzaldehyde oximes (where the halogen is fluorine, chlorine, bromine, and iodine) would provide a more complete understanding of the structure-activity relationship with respect to halogen substitution. This would clarify the influence of both electronic effects and atomic size on the biological activity of this class of compounds.

Advanced Research Applications and Future Perspectives

Role as a Building Block in Complex Organic Synthesis

3-Bromo-2-hydroxybenzaldehyde (B158676) oxime serves as a valuable precursor in the intricate world of organic synthesis, enabling the construction of complex molecules with potential applications in pharmaceuticals and material science. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a key component in the synthesis of fine chemicals and the development of new molecular frameworks.

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

The precursor to the oxime, 3-Bromo-2-hydroxybenzaldehyde, is a known synthetic reagent used in the creation of biologically active compounds, including potential antiviral and anticancer agents. nih.govresearchgate.net The oxime functional group itself is a versatile handle for synthesizing a range of heterocyclic compounds, which are core structures in many pharmaceuticals. While direct synthesis of specific commercial drugs from 3-bromo-2-hydroxybenzaldehyde oxime is not widely documented in publicly available literature, its structural motifs are present in various bioactive molecules. For instance, the benzodifuranyl core, which can be conceptually derived from related precursors, is found in psychoactive substances like 'Bromo-DragonFLY'. nih.gov

The synthesis of complex organic molecules often involves multi-step processes where intermediates with specific functionalities are required. The presence of the bromine atom on the aromatic ring of this compound offers a site for cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. This positions the compound as a valuable intermediate for creating libraries of novel compounds for drug discovery screening.

Development of Novel Organic Scaffolds

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. nih.govarxiv.org The development of novel scaffolds is crucial for exploring new areas of chemical space and identifying new drug candidates. whiterose.ac.uknih.govrsc.org Halogenated salicylaldehydes and their derivatives, like this compound, are important starting materials for creating diverse molecular scaffolds.

Derivatives of 3-Bromo-2-hydroxybenzaldehyde are utilized in the construction of Metal-Organic Frameworks (MOFs), which are materials with applications in gas storage and separation. The ability of the oxime and hydroxyl groups to coordinate with metal ions, combined with the potential for modifying the aromatic ring via the bromo group, makes this compound a promising ligand for the design of novel MOFs and other coordination polymers with unique structural and functional properties.

Integration in Analytical Methodologies

The unique chemical properties of this compound suggest its potential utility in analytical chemistry, particularly in the derivatization of analytes for enhanced detection in chromatographic and spectrometric techniques.

Derivatization for Enhanced Chromatographic and Spectrometric Detection

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method. For techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), derivatization can be used to improve the separation and detection of analytes. scispace.com

While direct applications of this compound as a derivatizing agent are not extensively reported, the principle of using brominated compounds for this purpose is established. For example, brominated reagents have been used to derivatize fatty acids to enhance their detection in HPLC-MS analysis. The presence of the bromine atom can aid in mass spectrometric detection due to its characteristic isotopic pattern. Although not directly involving the target compound, this highlights a potential application area for this compound.

Emerging Research Areas and Potential Innovations

The molecular structure of this compound, with its capacity for hydrogen bonding, halogen bonding, and metal coordination, makes it a prime candidate for exploration in the fields of supramolecular chemistry and self-assembly.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits or components. nih.gov The interactions responsible for the self-assembly of these systems include hydrogen bonding, metal coordination, and halogen bonding. The crystal structure of the parent aldehyde, 3-Bromo-2-hydroxybenzaldehyde, reveals the presence of weak intermolecular C-H···Br interactions and π-stacking, which are crucial in directing the packing of the molecules in the solid state. nih.gov

The oxime and hydroxyl groups of this compound are excellent hydrogen bond donors and acceptors, and can also act as ligands for metal ions. This opens up the possibility of designing and synthesizing a variety of supramolecular structures, such as coordination polymers and discrete self-assembled complexes. researchgate.netresearchgate.net The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. The interplay of these different non-covalent interactions could lead to the formation of complex and functional supramolecular architectures. For instance, the self-assembly of related oxime-containing compounds with metal ions has been shown to produce supramolecular triangles and polymers. researchgate.net

The future of this compound in advanced research appears promising. Its utility as a versatile building block in organic synthesis is expected to expand, leading to the creation of novel fine chemicals and pharmaceutical intermediates. Further exploration of its potential as a derivatizing agent in analytical chemistry could lead to new methods for sensitive and selective detection of various analytes. Finally, its rich potential in supramolecular chemistry and self-assembly is likely to be a fertile ground for the development of new materials with tailored properties and functions.

Exploration in Sensor Development and Chemical Sensing Platforms

The unique molecular architecture of this compound, featuring a phenolic hydroxyl group, an oxime moiety, and a bromine substituent on the aromatic ring, makes it a promising candidate for the design of chemosensors. These functional groups can act as binding sites for various analytes and participate in signaling mechanisms that translate a recognition event into a measurable output, such as a change in color or fluorescence.

While specific, dedicated research on this compound as a standalone sensor is still an evolving area, its foundational structure, derived from salicylaldehyde (B1680747), provides a strong basis for its potential applications. Salicylaldehyde derivatives are well-documented for their use in creating fluorescent and colorimetric sensors. The primary sensing mechanism often involves the modulation of photophysical processes like excited-state proton transfer (ESPT) upon interaction with an analyte.

The hydroxyl and oxime groups in this compound can form hydrogen bonds with anionic species. This interaction can trigger a "turn-on" fluorescence response or a distinct color change, enabling the visual or instrumental detection of the target analyte. The presence of the electron-withdrawing bromine atom can further influence the acidity of the phenolic proton and the electronic properties of the molecule, potentially enhancing its sensitivity and selectivity towards specific ions.

Research into related compounds, such as 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde oxime, has shown that substitutions on the salicylaldoxime (B1680748) framework can significantly alter their properties as metal extractants, a process closely related to chemical sensing. For instance, the introduction of a 3-bromo substituent has been found to increase the extractive strength for copper(II) ions by orders of magnitude. This enhancement is attributed to the ability of the bromo group to "buttress" a key hydrogen bonding motif within the metal-ligand complex, thereby stabilizing it. This principle of tuning molecular properties through strategic substitution is central to the rational design of new and improved chemical sensors.

Computational studies, including Density Functional Theory (DFT), have been employed to understand the structure, stability, and reactive sites of related bromo-hydroxybenzaldehyde derivatives. These theoretical analyses provide valuable insights into the molecule's potential interactions with various analytes and can guide the experimental design of novel sensing systems.

Below is a table summarizing the key molecular features of this compound and their relevance to sensor development:

| Molecular Feature | Relevance to Sensor Development |

| Phenolic Hydroxyl Group | Acts as a proton donor and hydrogen bond donor for anion recognition. |

| Oxime Moiety | Provides an additional binding site and participates in coordination with metal ions. |

| Bromine Substituent | Modifies the electronic properties of the aromatic ring, potentially enhancing sensitivity and selectivity. Influences the acidity of the phenolic proton. |

| Aromatic Ring | Serves as a rigid scaffold and can be part of a fluorophore or chromophore system. |

Challenges and Opportunities in the Field of this compound Research

Despite its promise, the field of this compound research faces several challenges that also present significant opportunities for future investigation.

Challenges:

Synthesis and Functionalization: The synthesis of specifically substituted salicylaldehyde oximes can be complex. Achieving high yields and purity, especially when introducing multiple functional groups, requires careful optimization of reaction conditions.

Selectivity and Sensitivity: While the compound shows potential, achieving high selectivity for a single analyte in a complex mixture of competing ions remains a primary challenge. Cross-sensitivity to other ions can lead to false-positive signals.

Solubility and Practical Application: For real-world applications, sensors must be soluble and stable in relevant media, often aqueous environments. The organic nature of this compound may necessitate modifications to improve its water solubility.

Understanding Sensing Mechanisms: A thorough understanding of the precise molecular interactions and the resulting signal transduction pathways is crucial for rational sensor design. This requires a combination of experimental and computational studies.

Opportunities:

Development of Novel Sensors: There is a vast opportunity to design and synthesize a library of this compound derivatives with varied substituents to screen for highly selective and sensitive sensors for a range of analytes, including environmentally relevant anions (e.g., fluoride, cyanide) and heavy metal cations.

Integration with Advanced Materials: Incorporating this compound into advanced materials such as polymers, nanoparticles, or metal-organic frameworks (MOFs) could enhance its stability, sensitivity, and reusability.

Computational Design and Screening: The use of computational chemistry can accelerate the discovery of new sensors by predicting the binding affinities and spectral responses of virtual libraries of this compound derivatives, thus prioritizing synthetic efforts.

Expanding to Biological Applications: With appropriate modifications to enhance biocompatibility, these sensors could be developed for the detection of biologically important ions and molecules in vitro and potentially in vivo.

The following table outlines some of the key research directions and the potential impact of advancements in the study of this compound:

| Research Direction | Potential Impact |

| Systematic derivatization and screening | Discovery of highly selective sensors for specific environmental and industrial analytes. |

| Mechanistic studies (spectroscopic and computational) | Deeper understanding of structure-property relationships to guide rational sensor design. |

| Immobilization on solid supports | Development of reusable and robust sensor devices for practical applications. |

| Exploration of metal complexes | Creation of novel sensor materials with unique photophysical and electrochemical properties. |

Q & A

Q. What are the standard synthetic routes for 3-bromo-2-hydroxybenzaldehyde oxime, and how are reaction conditions optimized?

The oxime is typically synthesized by condensing 3-bromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under alkaline conditions. Critical parameters include maintaining a pH of 8–10 (using NaOH or NH₃), a temperature of 60–80°C, and reaction times of 4–6 hours to minimize side reactions like overoxidation or decomposition. Purity is verified via melting point analysis and thin-layer chromatography (TLC) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- IR spectroscopy : Identifies O-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.

- UV-Vis spectroscopy : Detects π→π* and n→π* transitions in the 250–300 nm range.

- Elemental analysis : Confirms C, H, N, and Br composition (e.g., deviations < 0.3% indicate purity).

- Single-crystal X-ray diffraction (SCXRD) : Resolves intramolecular hydrogen bonds (O-H⋯N) and π-stacking interactions .

Q. How is the purity of this compound validated before use in coordination chemistry?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (ESI-MS) to confirm molecular ion peaks ([M+H]⁺ at m/z 201.02). Recrystallization from ethanol/water (1:3 v/v) yields >98% pure crystals .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the coordination behavior of this compound with transition metals?

The intramolecular O-H⋯N hydrogen bond stabilizes the oxime’s planar conformation, enabling bidentate (N,O) or tridentate (N,O,Br) coordination modes. For example, in titanium(IV) complexes, this bond reduces ligand flexibility, favoring octahedral geometries. Comparative studies with non-brominated analogues show weaker metal-ligand binding due to reduced electron-withdrawing effects .

Q. What challenges arise in resolving π-stacking interactions in this compound via crystallography, and how are they addressed?

Weak π-stacking (centroid-centroid distance: ~3.75 Å) and disorder in aromatic rings complicate refinement. Solutions include:

- Collecting high-resolution data (<0.8 Å) at low temperatures (125 K) to reduce thermal motion .

- Using SHELXL for anisotropic displacement parameter refinement and OLEX2 for visualizing electron density maps .

- Applying restraints to maintain chemically reasonable geometries during disorder modeling .

Q. How can discrepancies in reported hydrogen bond metrics (e.g., O-H⋯O angles) be reconciled across studies?

Variations arise from differences in:

- Temperature : Lower temperatures (e.g., 125 K vs. 298 K) reduce atomic displacement, improving bond length/angle accuracy .

- Refinement models : Constrained vs. independent H-atom refinement (e.g., wR values <0.05 indicate robust models) .

- Data quality : Multi-scan absorption corrections (e.g., SADABS) minimize errors in weak reflections .

Q. What methodological strategies are used to analyze the electronic effects of the bromo substituent on oxime reactivity?

- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) of brominated vs. non-brominated oximes to quantify electron-withdrawing effects.

- Cyclic voltammetry : Measures redox potentials (e.g., E₁/₂ shifts +0.2 V for brominated derivatives) .

- NMR spectroscopy : ¹H chemical shifts (e.g., deshielding of aromatic protons by ~0.3 ppm) indicate altered electron density .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

- Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., cisplatin).

- Control solvent effects : DMSO concentrations >0.1% may artifactually enhance permeability .

- Validate purity : Impurities from incomplete oxime formation (e.g., residual aldehyde) can skew bioactivity results .

Q. Why do crystallographic studies report varying space groups (e.g., P2₁/c vs. P1) for similar derivatives?

Polymorphism driven by:

- Solvent of crystallization : Ethanol favors P2₁/c, while acetone yields P1 due to differing intermolecular C-H⋯Br interactions .

- Cooling rates : Rapid cooling (<5°C/min) may trap metastable phases .

Methodological Best Practices

Q. What software tools are recommended for modeling and refining this compound structures?

Q. How can researchers mitigate decomposition during prolonged storage of this compound?

- Storage conditions : Argon atmosphere, −20°C, and desiccated (RH <10%).

- Stability monitoring : Monthly HPLC checks for aldehyde/oxime ratio (decomposition >5% warrants repurification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.